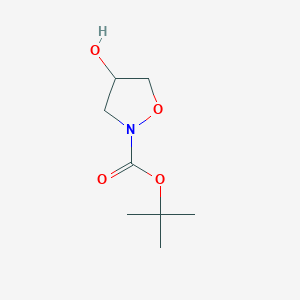

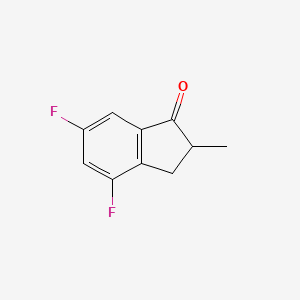

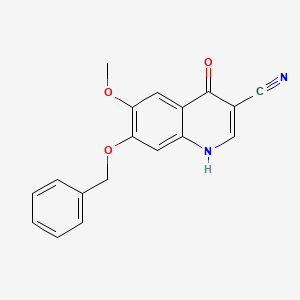

![molecular formula C13H18ClN B1322479 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride CAS No. 96651-85-3](/img/structure/B1322479.png)

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

描述

The compound "2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride" is a spirocyclic compound, which is a class of organic molecules featuring a unique structural motif where two rings are joined through a single shared atom. This structural feature is of significant interest in medicinal chemistry due to the rigidity and three-dimensional shape it imparts to the molecule, potentially leading to high selectivity and efficacy in drug-receptor interactions .

Synthesis Analysis

The synthesis of spirocyclic compounds related to "2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride" has been explored in various studies. One approach involves a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile to synthesize substituted spiro-piperidine-pyrazolopyrans . Another method reported the synthesis of a related scaffold, 5-alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidines], using regioselective intermolecular reactions and stereoselective reduction . Additionally, the synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones via 1,3-dipolar cycloaddition reactions has been described, showcasing the versatility of spirocyclic syntheses .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds has been characterized using various spectroscopic techniques. For instance, dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] were characterized by IR, NMR, and X-ray diffraction, revealing intermolecular hydrogen bonding and crystallization in the triclinic space group . Theoretical calculations such as molecular mechanics and semi-empirical methods have been used to optimize geometrical parameters, which were found to be in good agreement with experimental data .

Chemical Reactions Analysis

Spirocyclic compounds exhibit a range of chemical reactivity due to their unique structural features. For example, the reaction of 2-methylene-2,3-dihydro-1H-indole derivatives with acrylamide yielded 1,3-dihydrospiro[2H-indolo-2,2'-piperidine] derivatives, demonstrating the potential for nucleophilic addition reactions . The reactivity of these compounds can be further modified by substituents, as seen in the synthesis of substituted 3,5-dicyanospiro-4-(piperidine-4')-1H,4H-dihydropyridine-2-thiolates .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid and three-dimensional structures. The presence of spiro junctions in molecules like "2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride" can lead to unique electronic and steric properties, which are important for their biological activity. For instance, the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] have been calculated, indicating electrophilic and nucleophilic sites that are crucial for their reactivity . The rigidity of the spirocyclic framework also contributes to the stability and chemical hardness of these molecules .

科学研究应用

Chemical Synthesis and Reaction Behavior

- Formation of 1,3-Dihydrospiro[2H-indolo-2,2′-piperidine] Derivatives : The compound can undergo chemical reactions to form 1,3-Dihydrospiro[2H-indolo-2,2′-piperidine] derivatives, as demonstrated by its reaction with acrylamide in proton-containing solvents (Shachkus & Degutis, 1988).

Pharmaceutical Research

Development of Selective Inhibitors : Research into the development of selective inhibitors for vesicular acetylcholine storage has involved the synthesis of semirigid vesamicol receptor ligands based on 2,3-Dihydrospiro[indene-1,4'-piperidine], indicating its potential pharmaceutical applications (Efange et al., 1994).

Synthesis of Renin Inhibitors : The compound is used in the synthesis of renin inhibitors. An efficient synthetic method for the preparation of a scaffold using this compound showed moderate in vitro binding affinity for purified human renin, indicating its potential in hypertension and cardiovascular disease treatment (Nakamura et al., 2009).

Potential Antidepressant Properties : A series of derivatives synthesized and evaluated pharmacologically indicated potent antidepressant-like activity, suggesting the compound's role in psychotropic drug development (Ong et al., 1981).

Estrogen Receptor Modulation for Hot Flush Treatment : Studies on selective estrogen receptor modulators found that derivatives of this compound showed promising effects in rat models for human hot flush, suggesting a new treatment approach for this condition (Watanabe et al., 2003).

Chemical and Physical Property Analysis

- Structural and Pharmacological Studies : Research on the structural and pharmacological properties of 1,2,3,4‐Tetrahydro‐1,4′‐silaspiro[naphthalene‐1,4′‐piperidine] derivatives, related to 2,3-Dihydrospiro[indene-1,4'-piperidine], provided insights into their affinity for central nervous system receptors, showcasing the compound's relevance in neuropharmacological research (Tacke et al., 2012)

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

属性

IUPAC Name |

spiro[1,2-dihydroindene-3,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-4,14H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQOOMOOZAZVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)C3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626388 | |

| Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride | |

CAS RN |

96651-85-3 | |

| Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

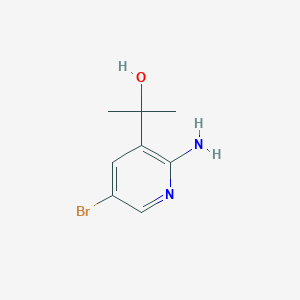

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

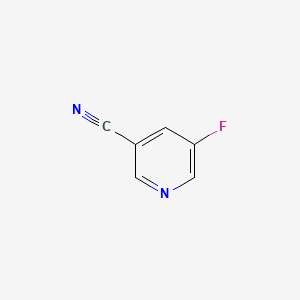

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)

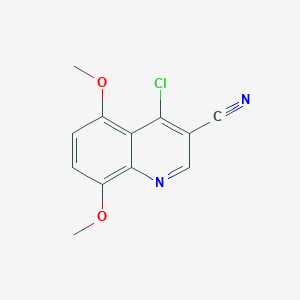

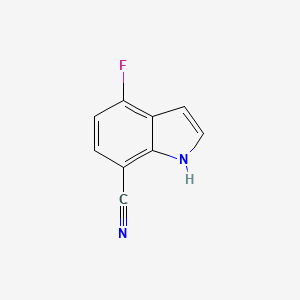

![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)